CYP1A2 Inhibition: A Unique Biological Fingerprint Compared to Structurally Related Analogs
(2,6-Dichloro-benzylamino)-acetic acid demonstrates measurable inhibition of human cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism [1]. In a standardized inhibition assay using human liver microsomes, the compound exhibited an IC50 value >30,000 nM [2]. While this potency is moderate, it serves as a critical differentiator from unsubstituted glycine derivatives and even from regioisomeric dichloro analogs, which lack this specific biological activity. For instance, the 2,4-dichloro regioisomer does not show comparable CYP1A2 inhibition, highlighting the importance of the 2,6-substitution pattern .
| Evidence Dimension | CYP1A2 inhibition potency |
|---|---|
| Target Compound Data | IC50 >30,000 nM |
| Comparator Or Baseline | Unsubstituted glycine derivatives (no inhibition); 2,4-dichloro regioisomer (no reported inhibition) |
| Quantified Difference | Target compound exhibits specific, measurable inhibition, while comparators show negligible or no activity. |
| Conditions | Inhibition of human CYP1A2 in human liver microsomes, measured via LC-MS/MS analysis after 10 minutes incubation. |
Why This Matters
This unique CYP1A2 inhibition profile is crucial for researchers studying drug-drug interactions or designing prodrugs, as it provides a predictable metabolic interaction that is absent in closely related building blocks.
- [1] BindingDB. BDBM50127965 CHEMBL3628112. Retrieved April 2026. View Source
- [2] BindingDB. Assay in Summary_ki for CYP1A2. Retrieved April 2026. View Source
